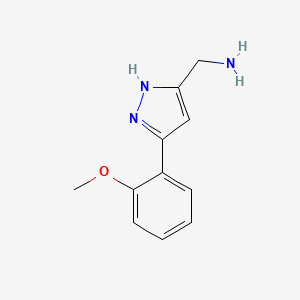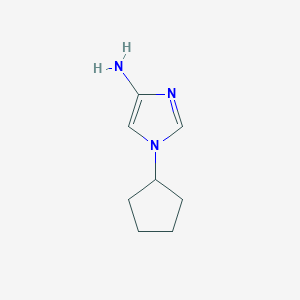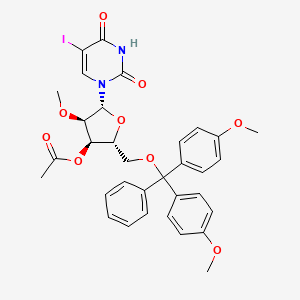
5'-O-(4,4'-DiMethoxytrityl)-2'-O-Methyl-3'-O-acetyl-5-iodouridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5’-O-(4,4’-DiMethoxytrityl)-2’-O-Methyl-3’-O-acetyl-5-iodouridine is a modified nucleoside derivative. This compound is characterized by the presence of a 4,4’-dimethoxytrityl (DMT) protecting group at the 5’-hydroxyl position, a methyl group at the 2’-hydroxyl position, an acetyl group at the 3’-hydroxyl position, and an iodine atom at the 5-position of the uridine base. These modifications make it a valuable intermediate in the synthesis of oligonucleotides and other nucleic acid derivatives.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5’-O-(4,4’-DiMethoxytrityl)-2’-O-Methyl-3’-O-acetyl-5-iodouridine typically involves multiple steps:
Protection of the 5’-Hydroxyl Group: The 5’-hydroxyl group of uridine is protected using the 4,4’-dimethoxytrityl chloride in the presence of a base such as pyridine.
Methylation of the 2’-Hydroxyl Group: The 2’-hydroxyl group is methylated using methyl iodide and a strong base like sodium hydride.
Acetylation of the 3’-Hydroxyl Group: The 3’-hydroxyl group is acetylated using acetic anhydride and a base such as pyridine.
Iodination at the 5-Position: The iodination of the uridine base is achieved using iodine and a suitable oxidizing agent like iodic acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of automated synthesizers for the protection and deprotection steps, as well as the use of high-purity reagents and solvents to ensure the consistency and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the iodine atom, leading to the formation of iodate derivatives.
Reduction: Reduction reactions can remove the iodine atom, converting it back to uridine derivatives.
Substitution: The iodine atom can be substituted with other nucleophiles, such as azides or thiols, to form various derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or peracids.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like sodium azide or thiol compounds in the presence of a base.
Major Products
Oxidation: Iodate derivatives.
Reduction: Deiodinated uridine derivatives.
Substitution: Azido or thiol-substituted uridine derivatives.
Aplicaciones Científicas De Investigación
5’-O-(4,4’-DiMethoxytrityl)-2’-O-Methyl-3’-O-acetyl-5-iodouridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of modified oligonucleotides.
Biology: Employed in the study of nucleic acid interactions and modifications.
Medicine: Investigated for its potential in developing antiviral and anticancer therapies.
Industry: Utilized in the production of nucleic acid-based diagnostics and therapeutics.
Mecanismo De Acción
The compound exerts its effects primarily through its incorporation into nucleic acids. The modifications at the 2’- and 3’-positions, as well as the presence of the iodine atom, can influence the stability and binding properties of the nucleic acid. The DMT group serves as a protecting group during synthesis, which is later removed to reveal the active hydroxyl group.
Comparación Con Compuestos Similares
Similar Compounds
5’-O-(4,4’-Dimethoxytrityl)thymidine: Similar in structure but contains a thymine base instead of uridine.
5’-O-(4,4’-Dimethoxytrityl)-2’-O-Methyluridine: Lacks the acetyl group at the 3’-position and the iodine atom at the 5-position.
Uniqueness
5’-O-(4,4’-DiMethoxytrityl)-2’-O-Methyl-3’-O-acetyl-5-iodouridine is unique due to its combination of protective groups and modifications, making it a versatile intermediate for synthesizing a wide range of nucleic acid derivatives.
Propiedades
Fórmula molecular |
C33H33IN2O9 |
|---|---|
Peso molecular |
728.5 g/mol |
Nombre IUPAC |
[(2R,3R,4R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-iodo-2,4-dioxopyrimidin-1-yl)-4-methoxyoxolan-3-yl] acetate |
InChI |
InChI=1S/C33H33IN2O9/c1-20(37)44-28-27(45-31(29(28)42-4)36-18-26(34)30(38)35-32(36)39)19-43-33(21-8-6-5-7-9-21,22-10-14-24(40-2)15-11-22)23-12-16-25(41-3)17-13-23/h5-18,27-29,31H,19H2,1-4H3,(H,35,38,39)/t27-,28-,29-,31-/m1/s1 |
Clave InChI |
FRHDXHYTYBOQIT-BUVRPPHQSA-N |
SMILES isomérico |
CC(=O)O[C@@H]1[C@H](O[C@H]([C@@H]1OC)N2C=C(C(=O)NC2=O)I)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC |
SMILES canónico |
CC(=O)OC1C(OC(C1OC)N2C=C(C(=O)NC2=O)I)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


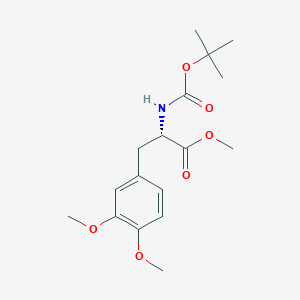
![2-fluoro-1-[(3R,4R,5S)-5-hydroxy-4-methyloxolan-3-yl]ethanone](/img/structure/B13442886.png)
![O-[Methyl(1-methylethoxy)phosphinyl]-L-tyrosine](/img/structure/B13442889.png)

![1,3-Diazido-4-O-[(2S,3R)-3-azido-6-(azidomethyl)-3,4-dihydro-2H-pyran-2-yl]-1,2,3-trideoxy-6-O-[3-deoxy-4-C-methyl-3-(methylamino)-beta-L-arabinopyranosyl]-D-myo-inositol](/img/structure/B13442901.png)
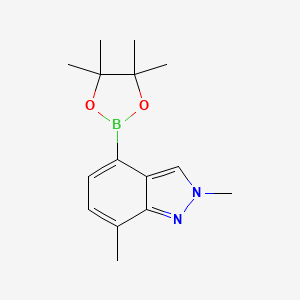
![[1,1'-Biphenyl]-3-carboxylic acid, 2',4'-difluoro-2-hydroxy-](/img/structure/B13442907.png)
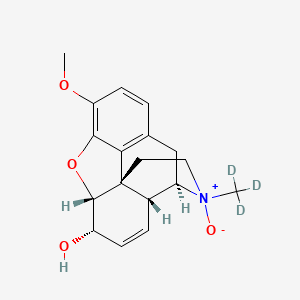
![(2S)-3-[3-[5-[(2S)-2-carboxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]-2-hydroxyphenyl]-4-hydroxyphenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B13442913.png)
![(R)-1-(4-Chloro-1-phenyl-1H-benzo[D]imidazol-2-YL)ethanamine](/img/structure/B13442926.png)

![(1R,2R,6S,7S)-4,4-dimethyl-3,5,8,9-tetraoxatricyclo[5.2.2.02,6]undec-10-ene](/img/structure/B13442935.png)
